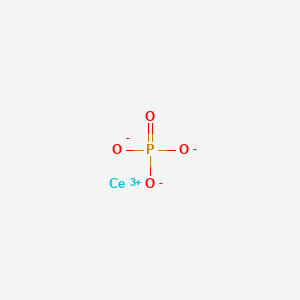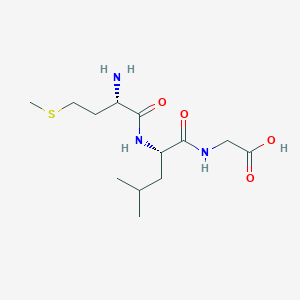
(6R)-6-aminoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-aminoheptanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols or Aldehydes: One common method for preparing carboxylic acids, including (6R)-6-aminoheptanoic acid, involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles to carboxylic acids.
Carboxylation of Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO₂) followed by protonation yields carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6R)-6-aminoheptanoic acid can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or substituted amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Acylation Reagents: Acyl chlorides, anhydrides.
Alkylation Reagents: Alkyl halides.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Primary alcohols.
Substitution: Amides, substituted amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (6R)-6-aminoheptanoic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various chemical transformations.
Biology:
Protein Synthesis: As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function.
Metabolic Pathways: It plays a role in various metabolic pathways, contributing to the biosynthesis of other important biomolecules.
Medicine:
Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Polymer Production: It is used in the production of polymers and resins, enhancing their mechanical properties and stability.
Agriculture: It can be used in the formulation of agrochemicals, improving crop yield and resistance to pests.
Mechanism of Action
Molecular Targets and Pathways: (6R)-6-aminoheptanoic acid exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Aminocaproic Acid: Similar in structure but with a different chain length.
Aminocyclohexane Carboxylic Acid: Contains a cyclohexane ring instead of a linear chain.
Aminobutyric Acid: Shorter chain length and different functional groups.
Uniqueness: (6R)-6-aminoheptanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to biological functions, sets it apart from other similar compounds.
Properties
CAS No. |
14617-68-6 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
(6R)-6-aminoheptanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
NWMZFMZOYYFQKQ-ZCFIWIBFSA-N |
SMILES |
CC(CCCCC(=O)O)N |
Isomeric SMILES |
C[C@H](CCCCC(=O)O)N |
Canonical SMILES |
CC(CCCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















